molecular formula C15H24BN3O4 B580899 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid CAS No. 1254163-84-2

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid

Cat. No.: B580899
CAS No.: 1254163-84-2
M. Wt: 321.184
InChI Key: GBQHGDQAFMZCRV-UHFFFAOYSA-N
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Description

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by the presence of a boronic acid group, a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group, and a methyl-substituted pyridine ring. The combination of these functional groups makes it a versatile intermediate in various chemical reactions and a valuable building block in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The piperazine ring and pyridine moiety contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid is unique due to its combination of a boronic acid group, a Boc-protected piperazine ring, and a methyl-substituted pyridine ring. This unique structure imparts specific chemical reactivity and binding properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

[4-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BN3O4/c1-11-9-13(17-10-12(11)16(21)22)18-5-7-19(8-6-18)14(20)23-15(2,3)4/h9-10,21-22H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQHGDQAFMZCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119960
Record name 1-Piperazinecarboxylic acid, 4-(5-borono-4-methyl-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254163-84-2
Record name 1-Piperazinecarboxylic acid, 4-(5-borono-4-methyl-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254163-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(5-borono-4-methyl-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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